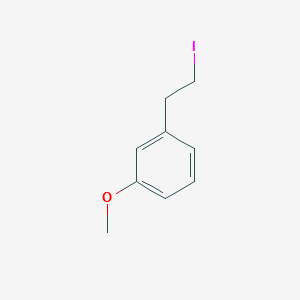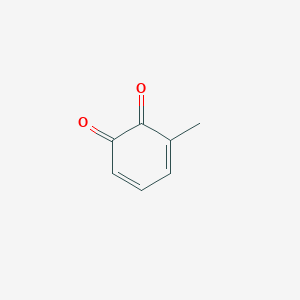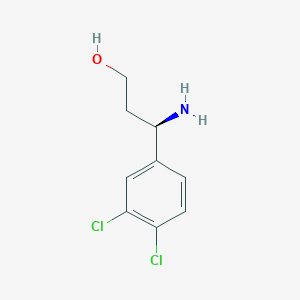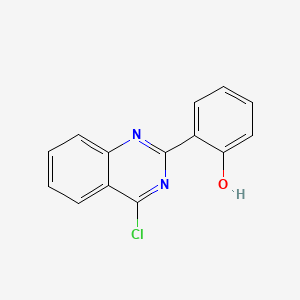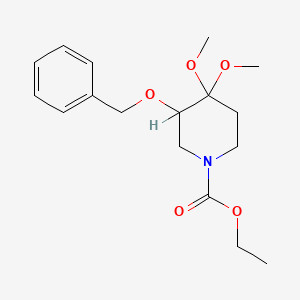
EINECS 282-339-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-339-6 is a chemical compound with the molecular formula C17H25NO5. It is known for its unique structure, which includes a piperidine ring substituted with ethyl, dimethoxy, and phenylmethoxy groups.
Preparation Methods
The synthesis of EINECS 282-339-6 typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethoxy and phenylmethoxy groups onto the piperidine ring.
Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
EINECS 282-339-6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
EINECS 282-339-6 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 282-339-6 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
EINECS 282-339-6 can be compared with other similar compounds, such as:
Ethyl 4,4-dimethoxy-3-(methoxy)piperidine-1-carboxylate: Lacks the phenyl group, leading to different chemical properties and applications.
Methyl 4,4-dimethoxy-3-(phenylmethoxy)piperidine-1-carboxylate:
4,4-Dimethoxy-3-(phenylmethoxy)piperidine-1-carboxylic acid: The carboxylic acid form has different solubility and reactivity compared to the ester form.
Properties
CAS No. |
84176-72-7 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 4,4-dimethoxy-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-4-22-16(19)18-11-10-17(20-2,21-3)15(12-18)23-13-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 |
InChI Key |
GBEMWQAUUZLZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)OCC2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


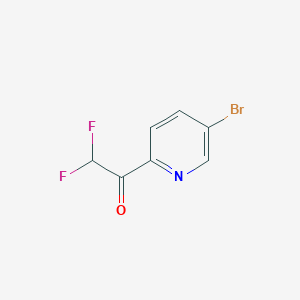
![1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B8662276.png)
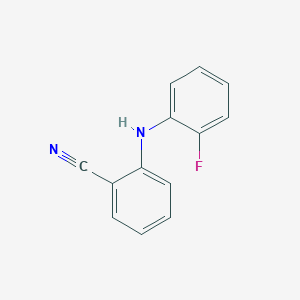
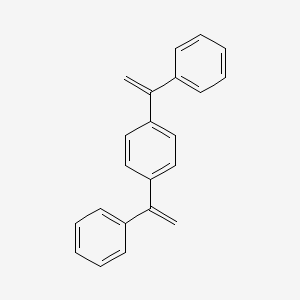
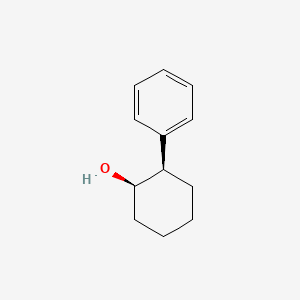
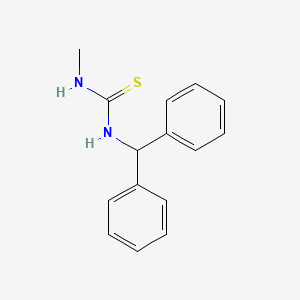
![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)
![[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine](/img/structure/B8662320.png)


